molecular formula C16H10N6OS B414714 2-[(6-AMINO-3,5-DICYANO-2-PYRIDYL)SULFANYL]-N~1~-(2-CYANOPHENYL)ACETAMIDE

2-[(6-AMINO-3,5-DICYANO-2-PYRIDYL)SULFANYL]-N~1~-(2-CYANOPHENYL)ACETAMIDE

Cat. No.: B414714
M. Wt: 334.4g/mol
InChI Key: DRLOSMZDKHKAMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(6-AMINO-3,5-DICYANO-2-PYRIDYL)SULFANYL]-N~1~-(2-CYANOPHENYL)ACETAMIDE is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with amino and cyano groups, and a sulfanyl linkage to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-AMINO-3,5-DICYANO-2-PYRIDYL)SULFANYL]-N~1~-(2-CYANOPHENYL)ACETAMIDE typically involves multiple steps, starting with the preparation of the pyridine ring system. The amino and cyano groups are introduced through nitration and subsequent reduction reactions. The sulfanyl linkage is formed via a thiolation reaction, and the final acetamide moiety is attached through an amidation reaction. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. Purification techniques such as recrystallization and chromatography are used to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-[(6-AMINO-3,5-DICYANO-2-PYRIDYL)SULFANYL]-N~1~-(2-CYANOPHENYL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano groups can be reduced to primary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Catalytic hydrogenation or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used to activate the amino group for substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(6-AMINO-3,5-DICYANO-2-PYRIDYL)SULFANYL]-N~1~-(2-CYANOPHENYL)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 2-[(6-AMINO-3,5-DICYANO-2-PYRIDYL)SULFANYL]-N~1~-(2-CYANOPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and modulating biochemical pathways. The presence of multiple functional groups allows for diverse interactions, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(6-amino-3,5-dicyano-4-phenyl-2-pyridinyl)sulfanyl]-N-(4-fluorophenyl)acetamide
  • 2-[(6-amino-3,5-dicyano-4-phenyl-2-pyridinyl)sulfanyl]-N-(2,4-difluorophenyl)acetamide
  • 2-[(6-amino-3,5-dicyano-4-phenyl-2-pyridinyl)sulfanyl]-N-(2,6-dichlorophenyl)acetamide

Uniqueness

2-[(6-AMINO-3,5-DICYANO-2-PYRIDYL)SULFANYL]-N~1~-(2-CYANOPHENYL)ACETAMIDE is unique due to its specific substitution pattern on the pyridine ring and the presence of both cyano and sulfanyl groups

Properties

Molecular Formula

C16H10N6OS

Molecular Weight

334.4g/mol

IUPAC Name

2-(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl-N-(2-cyanophenyl)acetamide

InChI

InChI=1S/C16H10N6OS/c17-6-10-3-1-2-4-13(10)21-14(23)9-24-16-12(8-19)5-11(7-18)15(20)22-16/h1-5H,9H2,(H2,20,22)(H,21,23)

InChI Key

DRLOSMZDKHKAMI-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C#N)NC(=O)CSC2=C(C=C(C(=N2)N)C#N)C#N

Canonical SMILES

C1=CC=C(C(=C1)C#N)NC(=O)CSC2=C(C=C(C(=N2)N)C#N)C#N

Origin of Product

United States

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